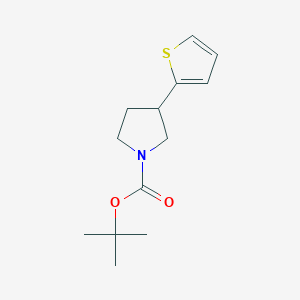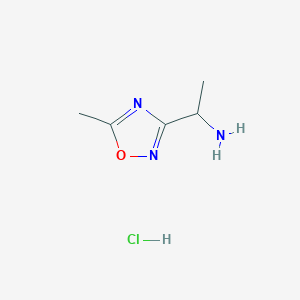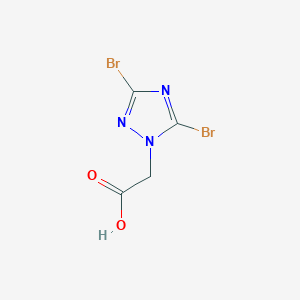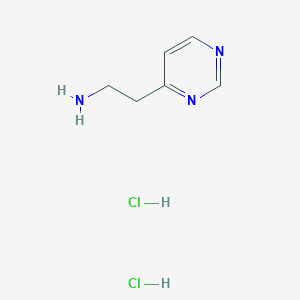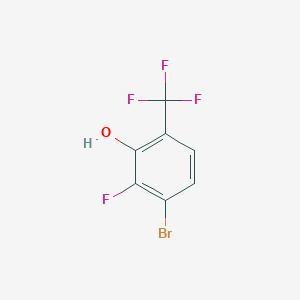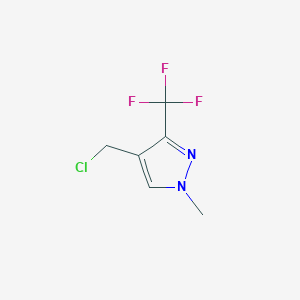
4-(2-Bromophenethyl)morpholine
Descripción general
Descripción
“4-(2-Bromophenethyl)morpholine” is a chemical compound with the molecular formula C12H16BrNO . It has a molecular weight of 270.17 . This compound is used as a reactant in the preparation of methyllysine reader protein L3MBTL3 inhibitors .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . A reliable one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds, including 16 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Complexation in Organometallic Chemistry
4-(2-Bromophenethyl)morpholine derivatives, such as those synthesized in the study by Singh et al. (2000), are crucial in the field of organometallic chemistry. They developed N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, representing the first tellurated derivatives of morpholine. These compounds, when complexed with palladium(II) and mercury(II), demonstrate significant changes in their NMR spectra, indicating coordination through the Te atom (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Role in Catalysis and Organic Synthesis
Morpholine-based compounds, including those similar to this compound, have been investigated for their role in catalysis and organic synthesis. For instance, Singh et al. (2013) explored N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands and their palladium(II) complexes, which proved to be effective catalysts for the Heck reaction. This study highlights the utility of morpholine derivatives in enhancing the efficiency of significant chemical reactions (Singh, Das, Prakash, & Singh, 2013).
Pharmaceutical and Medicinal Chemistry
Morpholine derivatives, such as those related to this compound, are extensively researched in pharmaceutical and medicinal chemistry. For instance, Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, crucial in developing inhibitors for the PI3K-AKT-mTOR pathway, significant in cancer research (Hobbs et al., 2019).
Molecular Structure and Crystallography
The study of molecular structure and crystallography of morpholine derivatives is essential for understanding their properties and applications. Ibiş et al. (2010) synthesized a compound closely related to this compound and analyzed its crystal structure, contributing to the understanding of morpholine derivatives' structural properties (Ibiş, Deniz, & Tuyun, 2010).
Antimicrobial and Antibacterial Research
Morpholine derivatives, similar to this compound, have been studied for their antimicrobial properties. For example, Oliveira et al. (2015) examined the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, contributing to the development of new antimicrobial agents (Oliveira et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(2-bromophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDFPYNVMHMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

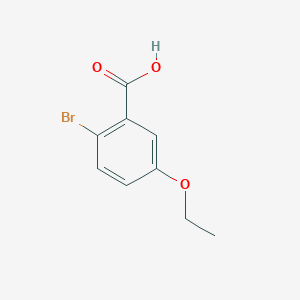
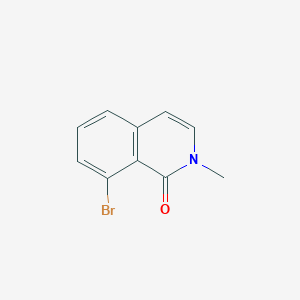

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
